molecular formula C8H12BrNOS B13629363 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol

3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol

Cat. No.: B13629363
M. Wt: 250.16 g/mol
InChI Key: XYIQBIFYAZLDPN-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol is an organic compound that features a brominated thiophene ring and a methylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of the Propanol Backbone: The brominated thiophene is then reacted with a suitable propanol derivative under conditions that facilitate the formation of the desired propanol backbone.

    Introduction of the Methylamino Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the propanol backbone can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The brominated thiophene ring can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to substitute the bromine atom.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiophene derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent or a lead compound in drug discovery.

    Industry: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The brominated thiophene ring and the methylamino group may play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chlorothiophen-2-yl)-3-(methylamino)propan-1-ol: Similar structure with a chlorine atom instead of bromine.

    3-(5-Methylthiophen-2-yl)-3-(methylamino)propan-1-ol: Similar structure with a methyl group instead of bromine.

    3-(5-Nitrothiophen-2-yl)-3-(methylamino)propan-1-ol: Similar structure with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol may confer unique reactivity and biological activity compared to its analogs. Bromine’s size and electronegativity can influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-3-(methylamino)propan-1-ol

InChI

InChI=1S/C8H12BrNOS/c1-10-6(4-5-11)7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3

InChI Key

XYIQBIFYAZLDPN-UHFFFAOYSA-N

Canonical SMILES

CNC(CCO)C1=CC=C(S1)Br

Origin of Product

United States

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